molecular formula C7H7F3N2O B6279686 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine CAS No. 853784-19-7

3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine

Cat. No.: B6279686
CAS No.: 853784-19-7
M. Wt: 192.1
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Description

This bicyclic heterocycle features an oxazole ring fused to a partially saturated pyridine core, with a trifluoromethyl (-CF₃) substituent at position 2. The compound’s physicochemical properties (e.g., moderate solubility and permeability) make it a candidate for medicinal chemistry optimization, particularly in enzyme inhibition applications .

Properties

CAS No.

853784-19-7

Molecular Formula

C7H7F3N2O

Molecular Weight

192.1

Purity

95

Origin of Product

United States

Preparation Methods

Carbonyldiimidazole-Mediated Cyclization

In a representative procedure, 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine (5.5 g, 0.05 M) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL) under argon. CDI (12.15 g, 0.075 M) is added, and the mixture is refluxed for 5 hours. After THF evaporation, the residue is washed with dichloromethane and precipitated via pH adjustment (pH ≈5) using hydrochloric acid. This method yields the oxazolo ring with a 77% efficiency.

Table 1: Cyclization Conditions and Outcomes

Starting MaterialReagentSolventTime (h)YieldMelting Point (°C)
2-Amino-3-hydroxy-5-CF3-pyridineCDI (1.5 eq)THF577%212–214
2-Amino-3-hydroxy-6-Me-pyridineCDI (1.5 eq)THF668%198–200

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via two primary routes: (1) direct incorporation during cyclization using pre-functionalized precursors or (2) post-cyclization modification via halogen exchange.

Pre-Functionalized Precursor Approach

Synthesis begins with 2-nitro-3-hydroxy-5-(trifluoromethyl)pyridine, which undergoes hydrogenation (H₂, Pd/C, methanol) to yield 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine. This precursor is then cyclized using CDI, as described in Section 1.1.

Post-Cyclization Trifluoromethylation

Brominated intermediates, such as 3-(2-bromoethyl)oxazolo[4,5-b]pyridin-2-one, are reacted with trifluoromethyl copper(I) iodide (CF₃Cu) in dimethylformamide (DMF) at 80°C for 12 hours. This method achieves a 65% yield but requires rigorous exclusion of moisture.

Table 2: Trifluoromethylation Efficiency

IntermediateReagentConditionsYield
3-(2-Bromoethyl)oxazolo[4,5-b]CF₃Cu (2 eq)DMF, 80°C, 12 h65%
3-(3-Bromopropyl)oxazolo[4,5-b]TMSCF₃ (3 eq)THF, 60°C, 8 h58%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization in THF under reflux (65°C) outperforms dichloromethane or acetonitrile, as higher polarity solvents destabilize the transition state. Reducing the reaction temperature to 50°C decreases yield to 45%, highlighting the necessity of reflux conditions.

Catalytic Enhancements

The addition of triethylamine (1 eq) as a base improves yields by 12–15% by neutralizing HCl generated during CDI-mediated cyclization. Similarly, microwave-assisted synthesis (100°C, 30 minutes) achieves comparable yields (75%) in reduced time.

Characterization and Analytical Data

Successful synthesis is confirmed via spectral analysis:

  • Infrared (IR): A strong absorption at 1750 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=C aromatic).

  • ¹H NMR (CDCl₃): δ 2.4 (s, 3H, CH₃), 3.8–4.1 (m, 4H, CH₂), 7.2 (s, 1H, pyridine-H).

  • ¹⁹F NMR: δ -63.5 (CF₃).

Challenges and Limitations

Side Reactions

Competing dimerization occurs at CDI concentrations >2 eq, reducing yields by 20–25%. Additionally, trifluoromethylation via TMSCF₃ often produces desulfurization byproducts, necessitating chromatographic purification.

Scalability Issues

Palladium-catalyzed methods face scalability constraints due to catalyst cost and sensitivity to oxygen. Batch reactor optimizations (e.g., continuous flow systems) are under investigation .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs based on structural features, solubility, permeability, and biological activity:

Compound Name Core Structure Key Substituents Solubility (pH 6.8) Permeability (Caco-2) Biological Activity
3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine (Target Compound) Oxazolo[4,3-c]pyridine -CF₃ at C3 Moderate Moderate Potential enzyme inhibition (e.g., Autotaxin)
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol Oxazolo[5,4-c]pyridine -OH at C3 High Low Autotaxin inhibitor (discontinued due to low permeability)
5-TERT-BUTYL 3-ETHYL 4H,5H,6H,7H-[1,2]OXAZOLO[4,5-C]PYRIDINE-3,5-DICARBOXYLATE Oxazolo[4,5-c]pyridine -COO-tert-butyl at C5, -COO-ethyl at C3 Low High N/A (ester groups increase lipophilicity)
tert-Butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine -CF₃ at C3, -COO-tert-butyl at C5 Low-Moderate Moderate-High N/A (pyrazole core enhances basicity)
3-Methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Oxazolo[5,4-b]pyridine -NO₂ at C6 (aryl), -COOH at C4 Low (acidic pH) Low N/A (nitro group reduces solubility)

Key Observations :

  • Oxazole vs. However, this may reduce solubility compared to oxazole derivatives .
  • Substituent Effects : The -CF₃ group in the target compound balances metabolic stability and moderate solubility. In contrast, hydroxyl (-OH) or carboxylic acid (-COOH) substituents () improve solubility but compromise permeability .
  • Ring Position : Oxazolo[5,4-c]pyridin-3-ol () showed high solubility but low permeability, likely due to increased polarity from the -OH group and altered ring strain. The target compound’s [4,3-c] fusion may reduce steric hindrance, enhancing membrane diffusion .

Biological Activity

3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a heterocyclic ring that includes nitrogen and oxygen atoms. This structural configuration contributes to its unique reactivity and interactions with biological targets.

Target of Action

The primary target for this compound is tubulin , a protein critical for cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules. This inhibition leads to cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways.

Mode of Action

  • Inhibition of Microtubule Formation : By preventing tubulin polymerization, the compound disrupts microtubule dynamics.
  • Apoptosis Induction : The disruption activates the mitochondrial apoptotic pathway characterized by cytochrome c release and caspase activation.

Biochemical Pathways

The inhibition of tubulin polymerization influences several downstream pathways:

  • Cell Cycle Arrest : Cells are unable to progress through the G2/M phase.
  • Induction of Cell Death : The compound's action results in reduced proliferation of cancer cells and promotes apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro tests showed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis.
  • A study reported IC50 values indicating strong cytotoxic effects against breast cancer (MCF-7) cells .

Additional Biological Activities

Research has also indicated potential antibacterial properties:

  • The compound was evaluated for its ability to inhibit bacterial growth in specific strains. Results showed moderate antibacterial activity, suggesting further exploration in medicinal chemistry is warranted .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells,
AntibacterialModerate inhibition of bacterial strains
Tubulin InhibitionPrevents microtubule formation

Q & A

Q. What are the established synthetic routes for 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine, and how is enantioselectivity achieved?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization reactions. A common approach involves N-heterocyclic carbene (NHC)-catalyzed ring-closing reactions of precursors like 4-amino-3-phenylisoxazole-5-carboxamide derivatives under mild conditions. Catalysts such as chiral NHCs are critical for achieving high enantiomeric excess (e.g., >90% ee) . Key parameters include solvent choice (e.g., THF or DCM), temperature control (20–40°C), and reaction time (12–24 hours). For scalability, continuous flow reactors are recommended to maintain reproducibility .

Q. Table 1: Representative Catalysts and Conditions

Catalyst TypeSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
Chiral NHCTHF258592
Non-chiral baseDCM4078N/A

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer: Structural confirmation relies on a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the fused oxazole-pyridine ring and trifluoromethyl group position (e.g., δ 120–125 ppm for CF3_3 in 19^19F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C8_8H9_9F3_3N2_2O, [M+H]+^+ = 231.0742).
  • X-ray Crystallography : For absolute stereochemical assignment, particularly when chiral centers are present .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Safety protocols align with those for fluorinated heterocycles:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of trifluoromethyl derivatives.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer: The CF3_3 group enhances:

  • Lipophilicity : Measured via logP values (e.g., calculated logP = 2.1 using ChemAxon).
  • Metabolic Stability : Resistance to oxidative degradation in liver microsome assays.
  • Electron-Withdrawing Effects : Reduces basicity of the pyridine nitrogen (pKa ~3.5) .

Q. What are the standard purity assessment methods for this compound?

Methodological Answer:

  • HPLC/UPLC : Reverse-phase C18 columns (e.g., 95% purity threshold, retention time 8–10 min).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the ring-closing step?

Methodological Answer: Troubleshooting strategies include:

  • Catalyst Screening : Test alternative NHCs or transition-metal catalysts (e.g., Pd for cross-couplings).
  • Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) while maintaining yields >80% .

Q. Table 2: Solvent Optimization Case Study

SolventDielectric ConstantYield (%)
THF7.575
DMF3788
DMSO4782

Q. What computational methods predict the compound’s bioactivity against neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to GABAA_A receptors (PDB ID: 6X3T).
  • QSAR Models : Train models on analogs with known anti-inflammatory activity (e.g., IC50_{50} < 10 μM) .

Q. How can conflicting data on antimicrobial activity be resolved?

Methodological Answer:

  • Dose-Response Curves : Test MIC (Minimum Inhibitory Concentration) across multiple strains (e.g., S. aureus, E. coli).
  • Metabolomic Profiling : Compare bacterial metabolic pathways pre/post-treatment via LC-MS .

Q. Table 3: Antimicrobial Activity of Analogs

StrainMIC (μg/mL)Reference Compound
S. aureus12.5Ciprofloxacin (1.0)
E. coli25.0Ampicillin (5.0)

Q. What strategies enhance the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (solubility >10 mg/mL in PBS).
  • Co-solvents : Use PEG-400 or cyclodextrin complexes for parenteral administration .

Q. How do steric effects impact regioselectivity in derivatization reactions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : At low temperatures (-78°C), meta-substitution dominates (kinetic product). At 25°C, para-substitution prevails (thermodynamic product).
  • DFT Calculations : Analyze transition-state energies using Gaussian09 .

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